
N-(4-phenyl-1H-pyrazol-5-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Phenyl-1H-pyrazol-3-yl)formamide is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by a phenyl group attached to the pyrazole ring and a formamide group at the 3-position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenyl-1H-pyrazol-3-yl)formamide typically involves the reaction of 4-phenyl-1H-pyrazole-3-carbaldehyde with formamide. The reaction is carried out under reflux conditions in the presence of a suitable catalyst. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of N-(4-Phenyl-1H-pyrazol-3-yl)formamide can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Phenyl-1H-pyrazol-3-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-phenyl-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of N-(4-Phenyl-1H-pyrazol-3-yl)methylamine.
Substitution: Formation of halogenated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
N-(4-Phenyl-1H-pyrazol-3-yl)formamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of N-(4-Phenyl-1H-pyrazol-3-yl)formamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a therapeutic effect. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. The exact molecular pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-1H-pyrazole-3-carbaldehyde: A precursor in the synthesis of N-(4-Phenyl-1H-pyrazol-3-yl)formamide.
N-(4-Phenyl-1H-pyrazol-3-yl)methylamine: A reduced form of the compound.
4-Phenyl-1H-pyrazole-3-carboxylic acid: An oxidized form of the compound.
Uniqueness
N-(4-Phenyl-1H-pyrazol-3-yl)formamide is unique due to its specific substitution pattern and the presence of the formamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
62538-14-1 |
|---|---|
Fórmula molecular |
C10H9N3O |
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
N-(4-phenyl-1H-pyrazol-5-yl)formamide |
InChI |
InChI=1S/C10H9N3O/c14-7-11-10-9(6-12-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14) |
Clave InChI |
ZIWWYRYDVFKQJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(NN=C2)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


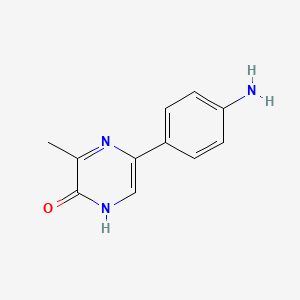
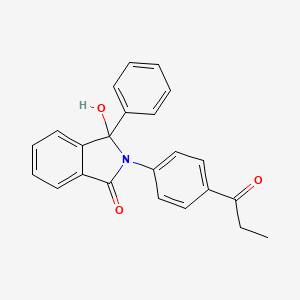

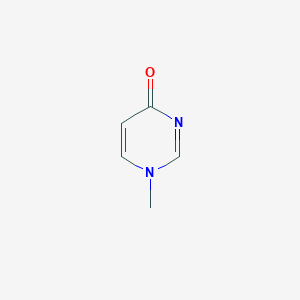
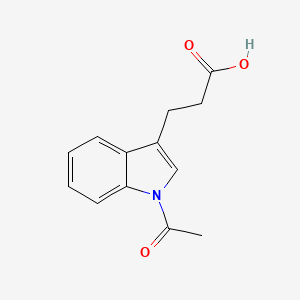

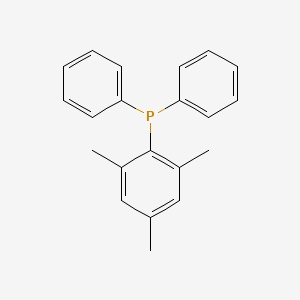

![6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12906408.png)
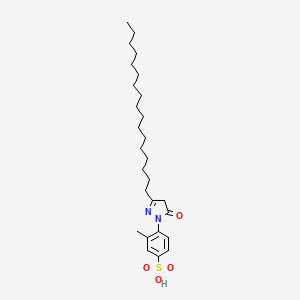
![4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline](/img/structure/B12906419.png)


![1-{2,6-Bis[(prop-2-en-1-yl)amino]pyrimidin-4-yl}piperidin-4-one](/img/structure/B12906438.png)
